molecular formula C8H15N2O4PS3 B1665306 Athidathion CAS No. 19691-80-6

Athidathion

Cat. No. B1665306
CAS RN: 19691-80-6
M. Wt: 330.4 g/mol
InChI Key: QAOFKYGUSMPWNY-UHFFFAOYSA-N
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Description

Athidathion is an obsolete organophosphate broad-spectrum insecticide used for the control of sucking and chewing insects . It was introduced in 1968 and was used to control pests such as aphids, scale, whiteflies, and spider mites . Its applications included fruit crops like apples, pears, plums, cherries, citrus, beet crops, lucerne, sunflowers, tobacco, and olives .


Molecular Structure Analysis

The chemical formula of Athidathion is C₈H₁₅N₂O₄PS₃ . The International Chemical Identifier key (InChIKey) is QAOFKYGUSMPWNY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Athidathion is a white powder . It has a melting point range of 42 - 46 °C . The partition coefficient is 2.75 . Unfortunately, data on other physical and chemical properties like boiling point, density, flashpoint, solubility in water, vapor pressure, viscosity, and pH-value are not available .

Scientific Research Applications

Environmental Monitoring and Analysis

  • Pesticide Detection in Environmental Waters : Athidathion, along with other pesticides, was detected in environmental waters using optimized solid-phase extraction procedures coupled with high-performance liquid chromatography (El-Sheikh et al., 2008).
  • Solid-Phase Extraction and Multivariate Calibration : Athidathion's detection in water was improved using multi-walled carbon nanotubes as solid-phase extractants, demonstrating its use in monitoring water quality (Al-Degs et al., 2009).
  • Pesticide Mobility in Soil : A study investigated the movement of methidathion, a compound related to Athidathion, in soil under different irrigation regimes, highlighting its environmental fate (Sánchez et al., 2006).

Toxicological and Biochemical Studies

  • Biomarker for Pesticide Exposure : Athidathion's impact was assessed using cholinesterase activity as a biomarker in clams, providing insights into its ecological effects (Choi et al., 2011).
  • Ovarian Toxicity Studies : The effect of methidathion on ovarian health was studied, indicating potential risks associated with exposure (Güney et al., 2007).

Safety And Hazards

Athidathion is highly toxic if swallowed, in contact with skin, or if inhaled . It causes serious eye damage . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3-(diethoxyphosphinothioylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2O4PS3/c1-4-13-15(16,14-5-2)17-6-10-8(11)18-7(9-10)12-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOFKYGUSMPWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCN1C(=O)SC(=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N2O4PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041612
Record name Athidathion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Athidathion

CAS RN

19691-80-6
Record name Athidathion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19691-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Athidathion [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019691806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Athidathion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dithiophosphoric acid O,O'-diethyl ester S-(5-methoxy-2-oxo-[1,3,4]thiadiazol-3-ylmethyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATHIDATHION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MO34S09WE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
FE Maskell, R Gair - Annals of applied biology, 1986 - Wiley Online Library
… In our trials ethion, fonofos and athidathion were only slightly less effective than chlorfenvinphos. Ethion has been tested on several occasions with similar results to ours (Cessac & …
Number of citations: 9 onlinelibrary.wiley.com
H Li, Q Chang, R Bai, X Lv, T Cao, S Shen… - Ecotoxicology and …, 2021 - Elsevier
This study investigated the levels of highly toxic pesticides (HTPs) in 6554 vegetable and fruit samples from 31 regions of China, along with the associated risk of dietary exposure for …
Number of citations: 20 www.sciencedirect.com
B Liu, F Zhu, Y Huang, Y Wang, F Yu… - Journal of agricultural …, 2010 - ACS Publications
To increase efficiency of finding leads in pesticide design, reasonable screening rules for leads of fungicide, herbicide, and insecticide, respectively, are desired. Previous works …
Number of citations: 41 pubs.acs.org
RL Caswell - 1975 - books.google.com
All names are listed alphabetically, and the acceptable names are numbered consecutively in the left-hand column. Some designating numbers are formed from a number and one or …
Number of citations: 1 books.google.com
J Prasanth, MV Vincy, R Brillliant - Res. J. Chem. Environ, 2017 - researchgate.net
A sensitive and specific liquid chromatographyelectrospray ionization high resolution mass spectrometry (LC/ESI-HRMS) method was developed for the multi-class multi-residue …
Number of citations: 4 www.researchgate.net
Y Xie, H Chen, L Ge, S Huo, C Fan… - Se pu= Chinese Journal of …, 2021 - europepmc.org
应用液相色谱-四极杆-飞行时间质谱 (LC-QTOF/MS) 建立了一次进样可同时对紫甘蓝中 415 种农药残留进行快速筛查和准确确证的分析方法. 实验采用 1%(v/v) 醋酸乙腈溶液提取, 无水硫酸镁…
Number of citations: 6 europepmc.org
GF Pang, YZ Cao, JJ Zhang, CL Fan, YM Liu… - … of Chromatography A, 2006 - Elsevier
A new method using gel permeation chromatography (GPC) cleanup followed by gas chromatography–mass spectrometry (GC–MS) and liquid chromatography–tandem mass …
Number of citations: 209 www.sciencedirect.com
KC Parsons, SR Schmidt, G Tarbill, KR Tucker - Manomet Center for …, 2005 - turi.org
Synthetic and toxic chemicals (of anthropogenic origin) are ubiquitous in the environment at generally low but measurable levels. Pesticide use throughout the US has resulted in the …
Number of citations: 3 www.turi.org
EN Hambardzumyan, AS Vorskanyan, AA Grigoryan… - researchgate.net
Convenient high yield methods for the synthesis of 33 novel 1, 3, 4-thiadiazolylthio-1, 3, 5-triazines and pyrimidines with various substituents are elaborated. The treatment of started 5-(…
Number of citations: 0 www.researchgate.net
JJ Johnston, WC Pitt, RT Sugihara, JD Eisemann… - Hortscience - Citeseer
Anticoagulant rodenticides are widely used to control rodent infestations. Previous studies have shown that nontarget organisms, such as birds, are at risk for both primary and …
Number of citations: 2 citeseerx.ist.psu.edu

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